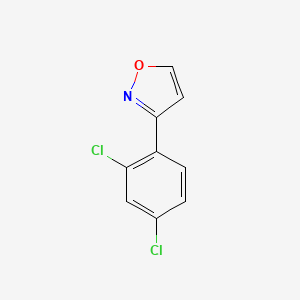

3-(2,4-Dichlorophenyl)isoxazole

Übersicht

Beschreibung

3-(2,4-Dichlorophenyl)isoxazole is a useful research compound. Its molecular formula is C9H5Cl2NO and its molecular weight is 214.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Isoxazoles are known to bind to various biological targets based on their chemical diversity . .

Mode of Action

Isoxazoles in general are known to interact with their targets through various non-covalent interactions . These interactions can result in changes to the target’s function, potentially leading to therapeutic effects.

Biochemical Pathways

Isoxazoles can affect various biochemical pathways due to their diverse biological activities . They are known to possess antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic activities

Result of Action

Isoxazoles are known to exhibit a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .

Biologische Aktivität

3-(2,4-Dichlorophenyl)isoxazole is a compound that has garnered attention for its diverse biological activities. Its molecular formula is C9H5Cl2NO, with a molecular weight of 214.04 g/mol. This article delves into the biological activity of this compound, highlighting its mechanisms of action, various therapeutic potentials, and relevant research findings.

Isoxazoles, including this compound, exhibit their biological effects through interactions with various biochemical pathways. The compound is known to bind to multiple biological targets via non-covalent interactions, influencing processes such as cell proliferation and apoptosis. Its ability to modulate different pathways contributes to its potential as a therapeutic agent in various diseases.

Biological Activities

The biological activities of this compound can be categorized as follows:

- Anticancer Activity : Research has demonstrated that isoxazole derivatives can inhibit cancer cell proliferation. In a study focusing on prostate cancer cells (PC3), certain derivatives showed significant antiproliferative effects comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that it possesses both antibacterial and antifungal properties, making it a candidate for further development in treating infections .

- Anti-inflammatory Effects : Isoxazole derivatives have shown promising anti-inflammatory activities. For example, certain compounds demonstrated significant inhibition of edema in animal models, suggesting potential use in treating inflammatory conditions .

- Antileishmanial Activity : A study reported that some isoxazole derivatives exhibited potent antileishmanial effects against Leishmania donovani, with several compounds outperforming the standard treatment miltefosine in inhibiting both promastigote and amastigote stages .

Table 1: Summary of Biological Activities

Case Study: Anticancer Evaluation

In a study designed to evaluate the anticancer potential of isoxazole derivatives, eleven compounds were synthesized and tested against prostate cancer cells. Compound 26 exhibited a high selectivity index and was found to bind effectively to the ribosomal protein S6 kinase beta-1 (S6K1), indicating its potential as a targeted therapy for cancer treatment .

Pharmacokinetic Considerations

While the biological activities are promising, pharmacokinetic evaluations have shown that some derivatives may have high systemic clearance rates, which could limit their effectiveness in vivo. This emphasizes the need for further optimization of these compounds to enhance their bioavailability and therapeutic efficacy .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Numerous studies have demonstrated the potential of isoxazole derivatives, including 3-(2,4-Dichlorophenyl)isoxazole, as anticancer agents. The compound has been evaluated for its efficacy against various cancer cell lines.

- Mechanism of Action : Isoxazole derivatives often exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. For instance, compounds with chloro substitutions on the phenyl ring showed significant anti-inflammatory activity and selective COX-2 inhibition, which is crucial for their anticancer properties .

-

Case Studies :

- Rajanarendar et al. (2015) synthesized several isoxazolo derivatives and assessed their anti-inflammatory and anticancer activities. The study found that certain compounds exhibited potent inhibitory effects on tumor growth in various human cancer cell lines .

- Im et al. (2015) reported that a series of 4-arylamido 3-methylisoxazoles showed selective antiproliferative activity against melanoma and hematopoietic cell lines, indicating their potential as effective cancer therapeutics .

| Compound | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| Compound 1 | HeLa (Cervical) | 0.95 | COX-2 Inhibition |

| Compound 2 | MCF-7 (Breast) | 26-43 | Anticancer Activity |

| Compound 3 | A375P (Melanoma) | 9.95 | FMS Kinase Inhibition |

Antimicrobial Activity

The antimicrobial properties of isoxazole derivatives have also been extensively studied. Research indicates that these compounds can effectively inhibit the growth of various pathogens.

- Broad-Spectrum Activity : Isoxazole derivatives have shown significant antibacterial and antifungal activities. For example, a study reported that newly synthesized isoxazole compounds displayed broad-spectrum antimicrobial effects against both Gram-negative and Gram-positive bacteria .

-

Case Studies :

- Diana et al. (2010) synthesized novel isoxazoles and evaluated their antimicrobial efficacy against several bacterial strains, demonstrating significant inhibition rates .

- Waghmare et al. (2024) focused on the synthesis of substituted isoxazoles and tested them against MDA-MB-231 breast cancer cells, highlighting their potential dual role as anticancer and antimicrobial agents .

| Compound | Pathogen Tested | Inhibition (%) | Type |

|---|---|---|---|

| Compound A | E. coli | >70 | Antibacterial |

| Compound B | S. aureus | >65 | Antibacterial |

| Compound C | C. albicans | >80 | Antifungal |

Neuropharmacological Applications

Isoxazole derivatives have been linked to various neuropharmacological activities, including neuroprotection and modulation of neurotransmitter systems.

- CNS Effects : Compounds like this compound have been shown to interact with the system xc− transporter, which plays a role in glutamate uptake in glioblastoma cells. This interaction suggests potential applications in treating brain tumors and neurodegenerative diseases .

- Case Studies :

| Compound | CNS Effect | Mechanism |

|---|---|---|

| Compound X | Glutamate Uptake | System xc− Inhibition |

| Compound Y | Neuroprotection | Antioxidant Activity |

Analyse Chemischer Reaktionen

Multicomponent Reactions (MCRs)

A green, one-pot synthesis of 5-amino-3-(2,4-dichlorophenyl)isoxazole-4-carbonitrile was achieved via a three-component reaction involving:

-

Malononitrile

-

Hydroxylamine hydrochloride

-

2,4-Dichlorobenzaldehyde

Conditions :

-

Solvent: Deep eutectic solvent (Gly/KCO, 4:1 molar ratio)

-

Temperature: Room temperature

-

Time: 60 minutes

This method eliminates toxic solvents and minimizes by-products. The reaction proceeds via two competing pathways (Scheme 1):

-

Knoevenagel condensation between aldehyde and malononitrile to form arylidene malononitrile intermediates.

-

Cyclization with hydroxylamine to yield the isoxazole core .

1,3-Dipolar Cycloaddition

3-(2,4-Dichlorophenyl)isoxazole derivatives can be synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For example:

-

Nitrile oxide precursor : Hydroximinoyl chloride

-

Dipolephile : Acetylene derivatives

Conditions :

-

Catalyst: Sonogashira coupling reagents (Pd/Cu)

-

Solvent: DMF or THF

-

Temperature: 60–80°C

Electrophilic Aromatic Substitution

The 2,4-dichlorophenyl group undergoes regioselective electrophilic substitution due to the electron-withdrawing effects of chlorine atoms.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO/HSO, 0°C | 3-(2,4-Dichloro-5-nitrophenyl)isoxazole | 65% | |

| Bromination | Br, FeBr, CHCl | 3-(2,4-Dichloro-5-bromophenyl)isoxazole | 78% |

Nucleophilic Displacement

The isoxazole ring’s oxygen and nitrogen atoms participate in nucleophilic reactions:

-

O-Methylation : CHI, KCO, DMF, 50°C → 3-(2,4-dichlorophenyl)-5-methoxyisoxazole (Yield: 82%).

-

N-Alkylation : R-X (alkyl halides), NaH, THF → N-substituted derivatives .

Acid-Catalyzed Hydrolysis

Under strong acidic conditions (HCl, reflux), the isoxazole ring undergoes hydrolysis to form β-ketoamides:

Yield : 88%

Thermal Rearrangement

Heating at 150–200°C induces ring contraction to oxazole derivatives via -shift mechanisms .

Catalytic Cross-Coupling Reactions

The dichlorophenyl group facilitates Suzuki-Miyaura and Heck couplings:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh), Ar-B(OH) | 3-(2,4-Dichloro-5-arylphenyl)isoxazole | 75–90% |

| Heck Reaction | Pd(OAc), Alkenes | 3-(2,4-Dichlorostyryl)isoxazole | 68% |

Conditions: DMF/HO, 80°C, 12–24 hours.

Biological Activity-Driven Modifications

This compound derivatives are tailored for pharmacological applications:

-

Anticancer agents : Introduction of urea or sulfonamide groups enhances FLT3 kinase inhibition (IC: <1 µM) .

-

Antimicrobials : Carbonitrile substituents at C5 improve Gram-positive bacterial inhibition (MIC: 2–8 µg/mL) .

Stability and Degradation

The compound is stable under ambient conditions but degrades in:

Eigenschaften

IUPAC Name |

3-(2,4-dichlorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-1-2-7(8(11)5-6)9-3-4-13-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVRCFRPTDHTOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NOC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371099 | |

| Record name | 3-(2,4-Dichlorophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260973-78-2 | |

| Record name | 3-(2,4-Dichlorophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.